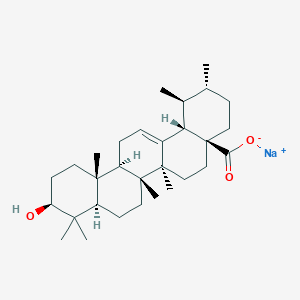

Sodium ursolate

Descripción general

Descripción

Sodium Ursolate is a pentacyclic triterpenoid acid that is manufactured by extraction of Salvia officinalis leaves, also known as common sage, Loquat leaves, and Olea europea . It is a white to off-white powder used as an antioxidant, and for anti-aging, skin lightening, and UV protection formulations .

Synthesis Analysis

The copper (II) complex of ursolic acid (Cu(II) UA) was synthesized and discussed in terms of its infrared, UV–visible spectra, quantum-chemical calculations at B3LYP/6-31G(d) level, and antioxidant capacity . The copper (II) complex was stable in methanolic solution with the molar ratio metal:ligand 1:1 .Molecular Structure Analysis

This compound has a molecular formula of C30H47NaO3 . Its average mass is 478.682 Da and its monoisotopic mass is 478.342285 Da .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular formula of C30H47NaO3, an average mass of 478.682 Da, and a monoisotopic mass of 478.342285 Da .Aplicaciones Científicas De Investigación

Enhanced Bioavailability and Trypanocidal Activity

- Study 1 : Sodium ursolate, combined with other substances, has been investigated for its trypanocidal properties. Specifically, a study prepared a solid dispersion of ursolic acid with poloxamer 407 and sodium caprate, which enhanced both the drug dissolution and in vivo trypanocidal activity against Chagas disease. This research highlighted the potential of this compound in improving the bioavailability and efficacy of drugs aimed at treating parasitic infections (Eloy et al., 2015).

Protective Role in Colitis Models

- Study 2 : this compound has been observed to protect against intestinal damage in a Drosophila ulcerative colitis model induced by sodium dodecyl sulfate. The compound was effective in reducing oxidative stress and regulating key signaling pathways, suggesting its therapeutic potential in inflammatory bowel diseases (Wei et al., 2022).

Mitigation of Salt Stress in Rice

- Study 3 : this compound has been studied for its effects on mitigating salt stress in rice, demonstrating an ability to enhance the plant's tolerance to salinity. This is achieved through modulating oxidative defense mechanisms and nitric oxide production, which can be vital for improving crop resilience under stress conditions (Long et al., 2020).

Role in Cancer and Tumor Treatment

- Study 4 : Ursolic acid, a component of this compound, has been in clinical trials for its anticancer and antitumor properties. Its application in treating skin wrinkles has also been explored, highlighting its diverse therapeutic potential (Sultana, 2011).

Formulation Enhancements for Increased Efficacy

- Study 5 : Research into the development and characterization of ursolic acid-sodium alginate complexes has shown promising results in improving the solubility, dissolution rate, and antioxidant abilities of ursolic acid. This suggests that this compound formulations can enhance the delivery and efficacy of lipophilic functional ingredients (Li et al., 2021).

Mecanismo De Acción

Safety and Hazards

When handling Sodium Ursolate, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

sodium;(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3.Na/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7;/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33);/q;+1/p-1/t18-,19+,21+,22-,23+,24+,27+,28-,29-,30+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAZSEDLBBRXQJ-ANQQBNRBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176521 | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220435-39-2 | |

| Record name | Sodium ursolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220435392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM URSOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV5D25VL1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

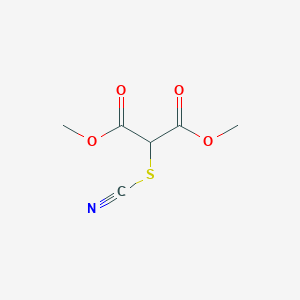

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

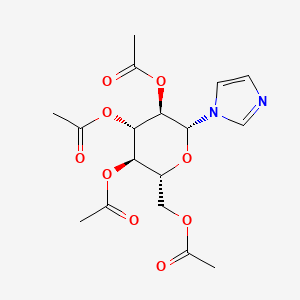

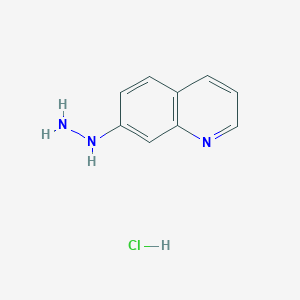

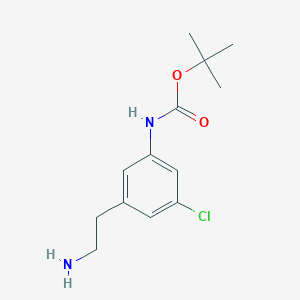

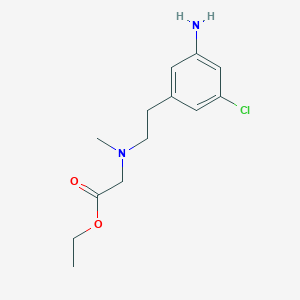

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1512676.png)

![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)

![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)